N-methyl-N-(3-methylbutyl)carbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(3-methylbutyl)carbamoyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride, characterized by the presence of a carbamoyl group (R2NC(O)Cl) where R is an N-methyl-N-(3-methylbutyl) substituent. This compound is typically a clear, colorless liquid and is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(3-methylbutyl)carbamoyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, the amine (N-methyl-N-(3-methylbutyl)amine) reacts with phosgene to produce the carbamoyl chloride .
Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using phosgene and the corresponding amine. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methylbutyl)carbamoyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as aniline, under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acids.
Alcoholysis: Carbamates.
Aminolysis: Ureas.
Scientific Research Applications
N-methyl-N-(3-methylbutyl)carbamoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methylbutyl)carbamoyl chloride involves its reactivity as a carbamoylating agent. It can react with nucleophiles such as amines, alcohols, and water, leading to the formation of carbamates, ureas, and carbamic acids, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the carbamoyl chloride group .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylcarbamoyl chloride: Similar in structure but with a phenyl group instead of a 3-methylbutyl group.
Dimethylcarbamoyl chloride: Contains two methyl groups instead of a methyl and a 3-methylbutyl group.
Uniqueness
N-methyl-N-(3-methylbutyl)carbamoyl chloride is unique due to its specific substituent groups, which confer distinct reactivity and properties compared to other carbamoyl chlorides. Its structure allows for specific interactions and applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-methyl-N-(3-methylbutyl)carbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-6(2)4-5-9(3)7(8)10/h6H,4-5H2,1-3H3 |
InChI Key |
QSFHWYGHPPRXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.